2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole
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Overview
Description
2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group attached to a phenyl ring, which is further connected to a dioxolo-indazole structure. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole typically involves multi-step organic reactions. One common method is the Stille coupling reaction, which involves the coupling of an organotin compound with an organic halide in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve optimizing the Stille coupling reaction for large-scale synthesis. This includes using more efficient catalysts, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules and polymers.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Mechanism of Action
The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)phenyl)-1H-imidazol-4-ylmethanol
- 4-Methyl-2-(4-(trifluoromethyl)phenyl)-1,3-thiazol-5-ylmethanol
- 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno[1,2-c]pyrazol-4(1H)-one
Uniqueness
2-(4-(Trifluoromethyl)phenyl)-2H-[1,3]dioxolo[4,5-F]indazole stands out due to its unique dioxolo-indazole structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
1352305-16-8 |
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Molecular Formula |
C15H9F3N2O2 |
Molecular Weight |
306.24 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-[1,3]dioxolo[4,5-f]indazole |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)10-1-3-11(4-2-10)20-7-9-5-13-14(22-8-21-13)6-12(9)19-20/h1-7H,8H2 |
InChI Key |
AZKCCGDFLWYBSJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=CC3=CN(N=C3C=C2O1)C4=CC=C(C=C4)C(F)(F)F |
Origin of Product |
United States |
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